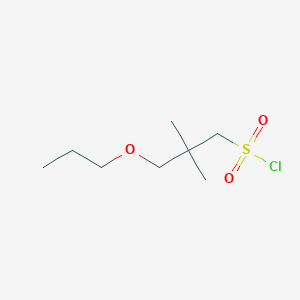

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C8H17ClO3S |

|---|---|

Molekulargewicht |

228.74 g/mol |

IUPAC-Name |

2,2-dimethyl-3-propoxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-4-5-12-6-8(2,3)7-13(9,10)11/h4-7H2,1-3H3 |

InChI-Schlüssel |

DEVYGFRVRCNBLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCC(C)(C)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Corresponding Sulfonic Acid or Sulfonate Ester

A common approach involves starting from the corresponding sulfonic acid or sulfonate ester precursor:

Step 1: Synthesis of 2,2-Dimethyl-3-propoxypropane-1-sulfonic acid or ester

This intermediate can be synthesized by sulfonation of 2,2-dimethyl-3-propoxypropane or by substitution reactions introducing the sulfonic acid group at the 1-position.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid or ester is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or chlorosulfonic acid (ClSO3H) to replace the hydroxyl group with chlorine, forming the sulfonyl chloride.

For example, thionyl chloride in chloroform has been shown to efficiently convert sulfonic acids to sulfonyl chlorides with good yields (~90%) and manageable reaction times at moderate temperatures (around 60 °C).

Use of Chlorosulfonic Acid and Sulfuryl Chloride

An alternative method involves direct sulfonation and chlorination:

The substrate (e.g., 2,2-dimethyl-3-propoxypropane) is reacted with chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2) under controlled low temperatures (0–10 °C) to introduce the sulfonyl chloride group.

The reaction mixture is then worked up by quenching into ice water to separate the product, followed by extraction with organic solvents such as dichloromethane.

This method has been reported to yield sulfonyl chlorides with yields up to 90–95% and high purity as confirmed by HPLC.

Extraction and Purification

After chlorination, the reaction mixture is typically extracted sequentially with solvents such as benzene and methylene chloride to isolate the sulfonyl chloride.

Saturation of the aqueous layer with sodium chloride (brine) improves extraction efficiency.

The organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate and concentrated under reduced pressure at low temperatures to avoid decomposition.

Final purification can be achieved by recrystallization or vacuum drying at mild temperatures (below 40 °C) to obtain the sulfonyl chloride as a stable solid or liquid.

Reaction Conditions and Yields

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of sulfonic acid | Thionyl chloride (SOCl2) | Chloroform (CHCl3) | 60 | ~90 | Efficient conversion, moderate reaction time, good purity |

| Direct sulfonation & chlorination | Chlorosulfonic acid + Sulfuryl chloride | Methylene chloride (CH2Cl2) | 0–10 | 90–95 | Requires careful temperature control, followed by aqueous quench and extraction |

| Extraction & purification | N/A | Benzene, methylene chloride | Ambient to low | 28–30 (isolated) | Extraction with brine saturation improves yield; low temperature concentration needed |

Mechanistic Insights

The chlorination of sulfonic acids to sulfonyl chlorides proceeds via nucleophilic substitution where the hydroxyl group is replaced by chlorine.

In some cases, intermediates such as sulfene species may form transiently, which can react further to give the sulfonyl chloride or side products.

The presence of water or alcohols in the reaction mixture can influence the reaction pathway and product distribution, often requiring anhydrous conditions for optimal yield and purity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions

Amines: React with 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Alcohols: React to form sulfonate esters. The reaction may require a base and is often conducted at low temperatures to prevent side reactions.

Thiols: React to form sulfonothioates. This reaction is usually performed under mild conditions to avoid decomposition of the thiol.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. The nucleophile displaces the chloride ion, resulting in the formation of a new covalent bond with the sulfonyl group. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from

lists several related sulfonic acid derivatives, though none are direct structural analogs. Key comparisons include:

Key Observations :

- Unlike 1,2-ethanedisulfonic acid or 2-mercaptoethanesulfonic acid, the target compound retains the sulfonyl chloride group, making it more reactive toward amines or alcohols in sulfonamide/sulfonate synthesis.

Comparison with Chlorinated Compounds ()

- Allyl Chloride (C₃H₅Cl, MW 76.53 g/mol ): A chloroalkene with high electrophilicity due to the allylic chloride group. It undergoes rapid nucleophilic substitution or elimination reactions.

- Target Compound : The sulfonyl chloride group is more electron-withdrawing than allyl chloride’s chloro group, making it a stronger electrophile. However, steric effects from dimethyl and propoxy substituents may offset this advantage.

Comparison with Sulfonates ()

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2 ) is a sulfonate salt with two sulfonic acid groups. Unlike the target compound:

- Ionic Nature : The sulfonate is water-soluble and ionic, whereas sulfonyl chlorides are typically hydrophobic and reactive.

- Applications : Sulfonates are used as surfactants or dyes, while sulfonyl chlorides are intermediates in covalent bond formation.

Research Findings and Data Gaps

- Reactivity Data: No direct experimental data (e.g., reaction rates, stability) for the target compound are provided in the evidence. Comparisons rely on structural inferences.

- Thermodynamic Properties : Estimated molecular weight and steric parameters suggest reduced volatility compared to allyl chloride or smaller sulfonyl chlorides .

Biologische Aktivität

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various biological and chemical contexts. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and related fields.

- Molecular Formula : C10H21ClO2S

- Molecular Weight : 236.79 g/mol

- IUPAC Name : 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride

The biological activity of sulfonyl chlorides typically involves their ability to act as electrophiles, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows them to participate in various biochemical pathways:

- Enzyme Inhibition : Sulfonyl chlorides can modify active sites of enzymes, potentially inhibiting their function.

- Receptor Interaction : They may bind to specific receptors, influencing signaling pathways within cells.

Biological Activity Studies

Research has demonstrated several biological activities associated with sulfonyl chlorides, including:

1. Antimicrobial Activity

Studies have shown that sulfonyl chlorides exhibit antimicrobial properties against various bacterial strains. For instance, a study indicated that derivatives of sulfonyl chlorides inhibited the growth of Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects

Research has suggested that some sulfonyl chloride compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions like arthritis.

3. Anticancer Potential

Certain sulfonyl chlorides have been investigated for their potential anticancer properties. They may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A derivative of 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride was tested for its ability to inhibit tumor growth in vitro. Results showed a significant reduction in cell viability in cancer cell lines.

- Case Study 2 : Another study focused on the anti-inflammatory properties of a similar sulfonyl chloride compound, demonstrating its effectiveness in reducing edema in animal models.

Data Table: Biological Activities of Sulfonyl Chlorides

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of its sulfonic acid precursor. For example, sodium sulfonate intermediates react with chlorinating agents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C for 12 hours). The steric hindrance from the 2,2-dimethyl and 3-propoxy groups necessitates extended reaction times or elevated temperatures to achieve optimal yields . Post-reaction, excess POCl₃ is distilled off, and the product is purified via fractional distillation or recrystallization.

Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of methyl, propoxy, and sulfonyl chloride groups.

- IR Spectroscopy : Peaks near 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride moiety.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns corroborate the molecular formula (C₈H₁₇ClO₃S).

- Elemental Analysis : Confirms %C, %H, and %S alignment with theoretical values .

Q. What are the typical substitution reactions involving the sulfonyl chloride group, and how do nucleophiles affect product formation?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols, thiols) via nucleophilic substitution. For instance:

- With amines , it forms sulfonamides (R-SO₂-NR'R''), requiring anhydrous conditions to avoid hydrolysis.

- With alcohols , it generates sulfonate esters (R-SO₂-OR'), often catalyzed by bases like pyridine.

- Kinetic control is critical: Steric hindrance from the dimethyl and propoxy groups slows reactivity, necessitating excess nucleophile or prolonged reaction times .

Advanced Research Questions

Q. How does the steric environment of 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride influence its reactivity in nucleophilic substitutions compared to less hindered analogs?

- Methodological Answer : The 2,2-dimethyl group creates a sterically congested environment, reducing the accessibility of the sulfonyl chloride group. Comparative kinetic studies with linear analogs (e.g., propane-1-sulfonyl chloride) show a 2–3-fold decrease in reaction rates with bulkier nucleophiles (e.g., tert-butanol). Computational modeling (DFT) reveals increased activation energy due to unfavorable transition-state geometry, which can be mitigated using polar aprotic solvents like DMF to stabilize intermediates .

Q. What strategies are effective in mitigating hydrolysis during storage or reactions, and how can stability be experimentally assessed?

- Methodological Answer : Hydrolysis is minimized by:

- Storage : Under inert atmosphere (argon) at –20°C, with molecular sieves to absorb moisture.

- Reaction Conditions : Use of anhydrous solvents (e.g., THF, dichloromethane) and Schlenk techniques.

- Stability Assessment : Accelerated aging studies (exposure to controlled humidity) monitored via HPLC or titrimetric methods (e.g., iodometric titration for residual Cl⁻) quantify degradation rates .

Q. What computational methods predict the compound's reactivity, and how do they align with experimental kinetic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for substitution reactions. For example, the energy barrier for amine substitution correlates with experimental Arrhenius parameters (Eₐ ≈ 65 kJ/mol). Molecular dynamics (MD) simulations further reveal solvent effects, showing acetonitrile enhances nucleophile diffusion compared to toluene, aligning with observed rate increases .

Q. How can contradictory data in biological activity studies be resolved, and what methodological approaches ensure reproducibility?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from impurities (e.g., hydrolyzed sulfonic acid) or assay conditions. Resolution strategies include:

- Purity Verification : LC-MS or ¹H NMR to confirm >98% purity.

- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with live/dead cell staining to differentiate bacteriostatic vs. bactericidal effects.

- Standardized Protocols : Fixed solvent (DMSO concentration ≤1%), cell lines (e.g., HEK293 vs. HeLa), and incubation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.